Synthetic Route Specificity for α-Meprodine Hydrochloride (M224950)
3-ethyl-1-methyl-4-piperidinone is a validated intermediate in the synthesis of α-Meprodine Hydrochloride, a narcotic analgesic . In a reported synthesis of related 3,4-dehydropiperidines, this compound (1) served as the starting material. It was reacted with triethyl phosphonoacetate to form an ester (6), which upon further transformation led to compound 7, which demonstrated antileishmanial activity at 200 µg/mL, unlike its precursors [1]. This establishes the compound as a specific building block for a defined class of bioactive molecules, a role not documented for its positional isomer, 1-ethyl-3-methylpiperidin-4-one.
| Evidence Dimension | Role as a Specific Synthetic Intermediate |
|---|---|
| Target Compound Data | Validated intermediate for the synthesis of α-Meprodine Hydrochloride and related 3,4-dehydropiperidines. |
| Comparator Or Baseline | 1-ethyl-3-methylpiperidin-4-one (CAS 3612-16-6), a positional isomer, is not reported as an intermediate in this specific pathway. |
| Quantified Difference | N/A - Qualitative pathway differentiation. |
| Conditions | Synthetic pathway as described in Gupta, K.A. et al., 1987 [1]. |
Why This Matters
This provides a clear, application-based rationale for procurement, as the compound enables a specific synthetic route to a pharmacologically active scaffold.
- [1] Gupta, K.A.; Saxena, A.K.; Jain, P.C.; Anand, N. Synthesis and biological activities of 1,3,4-trisubstituted 3,4-dehydropiperidines. Indian Journal of Chemistry, Section B, 26(4), 344-347, 1987. View Source
